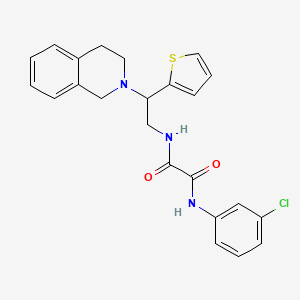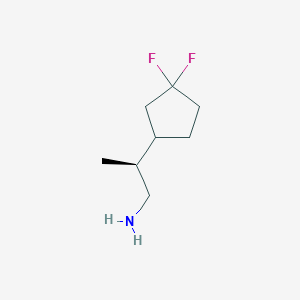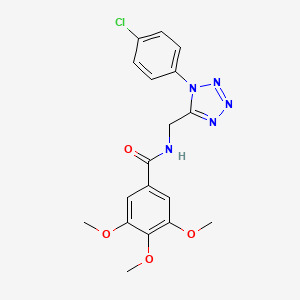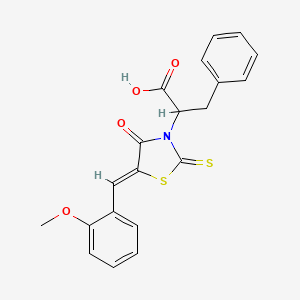
3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(2-(m-Tolyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen . The presence of sulfur enhances their pharmacological properties . This compound is intriguing and has been used in the synthesis of valuable organic combinations .
Synthesis Analysis
The synthesis of such compounds often involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a thiazolidine ring, another five-membered ring with sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, given its multiple functional groups. The presence of the pyrrolidine and thiazolidine rings provides multiple sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of sulfur in the thiazolidine ring is known to enhance its pharmacological properties .Applications De Recherche Scientifique
Synthesis and Biological Activity
A study highlighted the design and synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, which were evaluated for their effect on triglyceride accumulation and their hypoglycemic and hypolipidemic activity in diabetic mice. One compound, 5-(4-[2-[N-methyl-(5-phenyl-pyridin-2-yl)amino]ethoxy]benzyl)thiazolidine-2,4-dione, showed promise for further pharmacological studies (Kim et al., 2004).
Antimicrobial and Antifungal Activity
Another research effort synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, evaluating their in vitro antibacterial and antifungal activities. These compounds showed good activity against gram-positive bacteria, with one compound being most potent, and excellent antifungal activity (Prakash et al., 2011).
Anticancer Activity
A study focused on the synthesis of N-substituted indole derivatives starting from thiazolidine-2,4-dione, leading to compounds with potential anticancer activity against human breast cancer cell lines. One compound with a nitro group showed significant activity, indicating its potential as a topoisomerase-I inhibitor (Kumar & Sharma, 2022).
Synthesis and Reaction Studies
Research on the synthesis and reactions of polynuclear heterocycles involving thiazolidine-2,4-dione compounds explored their potential biological activities. The study provided insights into synthesizing compounds with high biological activity, including inhibitors of adenosine kinase and potential anticancer properties (El-Gazzar et al., 2006).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction leads to changes in the stereochemistry of the molecule and increased three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
It is known that pyrrolidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
3-[1-[2-(3-methylphenyl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-3-2-4-12(7-11)8-14(19)17-6-5-13(9-17)18-15(20)10-22-16(18)21/h2-4,7,13H,5-6,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXOOXUEXCVMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine](/img/structure/B2354599.png)


![1-(2,6-difluorophenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2354605.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-chlorobenzyl)acetamide](/img/structure/B2354607.png)
![N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2354609.png)

![1-(4-chlorobenzyl)-3'-(3-ethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2354614.png)

![3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2354617.png)


![2-(4-Butoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2354621.png)